N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide
Description
N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a trifluoroethoxy moiety
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c1-21-8-13(7-20-21)12-4-2-3-11(5-12)6-19-14(22)9-23-10-15(16,17)18/h2-5,7-8H,6,9-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDTUSBQSDFWGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC(=C2)CNC(=O)COCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the synthesis of the 1-methylpyrazole ring. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic conditions.
Attachment of the Phenyl Group: The next step involves the introduction of the phenyl group to the pyrazole ring. This can be done via a Friedel-Crafts alkylation reaction using a suitable phenyl halide and a Lewis acid catalyst.
Formation of the Trifluoroethoxyacetamide Moiety: The final step involves the reaction of the intermediate compound with 2,2,2-trifluoroethanol and acetic anhydride to form the trifluoroethoxyacetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving pyrazole derivatives.
Materials Science: The trifluoroethoxy group imparts unique properties, making it useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the trifluoroethoxy group can influence the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide: shares similarities with other pyrazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its combination of a pyrazole ring with a trifluoroethoxyacetamide moiety, which imparts distinct chemical and biological properties. This combination is less common in other pyrazole derivatives, making it a valuable compound for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
